N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-12-4-6-14(17)15(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVKKDJGIALOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
Although direct literature specifically detailing the synthesis of this compound is limited, closely related compounds and analogs with similar structural motifs provide a reliable framework to outline the preparation methods. The synthesis generally follows these key stages:
Starting Materials
- 3-Amino-4-chlorophenyl derivative : Typically sourced as 3-amino-4-chlorophenol or 3-amino-4-chloroaniline.
- 3,4-Dimethylphenol : Used to introduce the dimethyl-substituted phenoxy group.
- Chloroacetyl chloride or equivalent acylating agents : For acetamide linkage formation.
- Bases : Triethylamine, pyridine, or potassium carbonate to neutralize acids formed and promote nucleophilic substitution.
Synthetic Route Overview
The synthesis can be divided into the following steps:
Step 1: Formation of Chloroacetamide Intermediate
- The 3-amino-4-chlorophenyl compound is reacted with chloroacetyl chloride under anhydrous conditions.
- The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature (0–5°C) to control exothermicity.
- A base like triethylamine is added to scavenge the hydrochloric acid generated.
- This step yields N-(3-amino-4-chlorophenyl)chloroacetamide as an intermediate.
Step 2: Etherification with 3,4-Dimethylphenol
- The chloroacetamide intermediate undergoes nucleophilic substitution with 3,4-dimethylphenol.
- The reaction is performed in the presence of a base such as potassium carbonate to deprotonate the phenol and enhance nucleophilicity.
- Solvents like acetone or dimethylformamide (DMF) are commonly used.
- The reaction temperature is controlled between room temperature and reflux conditions depending on the solvent.
- This step forms the ether linkage, yielding the target compound this compound.
Purification Techniques
- The crude product is purified by recrystallization using solvents such as ethanol or ethyl acetate/hexane mixtures.
- Column chromatography employing silica gel with suitable eluents (ethyl acetate/hexane gradients) is often used to achieve high purity (>95%).
- High-performance liquid chromatography (HPLC) can be used for purity assessment and further purification if necessary.
Reaction Conditions Summary Table
| Step | Reagents | Solvent | Temperature | Base | Notes |
|---|---|---|---|---|---|
| Acylation | 3-amino-4-chlorophenyl + chloroacetyl chloride | DCM or THF | 0–5°C | Triethylamine | Anhydrous conditions, slow addition |
| Etherification | Chloroacetamide intermediate + 3,4-dimethylphenol | Acetone or DMF | RT to reflux | Potassium carbonate | Stirring until completion |
| Purification | Recrystallization/Chromatography | Ethanol, ethyl acetate/hexane | Ambient | — | Confirm purity by TLC, HPLC |
Analytical Characterization
- NMR Spectroscopy (¹H and ¹³C) : Confirms aromatic protons, methyl groups, amide NH, and ether linkages.
- Mass Spectrometry (HRMS) : Verifies molecular weight consistent with C16H17ClN2O2.
- Infrared Spectroscopy (IR) : Identifies characteristic amide (C=O stretch ~1650 cm⁻¹) and aromatic ether peaks.
- Melting Point Determination : Assesses purity and consistency.
- X-ray Crystallography (if crystalline): Determines molecular conformation and bond angles.
Detailed Research Findings and Considerations
- The acylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.
- Control of temperature during acylation minimizes side reactions such as over-acylation or polymerization.
- The choice of base in etherification affects the yield; potassium carbonate is preferred for its mildness and effectiveness.
- Solvent polarity influences reaction rate and selectivity; polar aprotic solvents like DMF enhance nucleophilicity but may require careful removal post-reaction.
- Purification by recrystallization is often sufficient for small-scale synthesis, but chromatography is recommended for analytical grade purity.
- Monitoring reaction progress by thin-layer chromatography (TLC) and HPLC is critical to optimize reaction time and avoid by-products.
Comparative Insights from Analogous Compounds
| Compound | Key Differences in Preparation | Notes on Yield and Purity |
|---|---|---|
| N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide | Similar acylation and etherification steps; different methyl substitution pattern on phenoxy ring | Comparable yields; methyl position affects reactivity slightly |
| N-(3-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide | Lacks chlorine on aminophenyl; similar synthetic approach | Slightly higher yields due to less steric hindrance |
| N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | Multi-step involving nitration, reduction, and coupling | More complex, requires additional reduction step |
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound may be used in the study of enzyme inhibition and receptor binding.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Industry: The compound may find applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Key Differences: The amino group is at the 4-position instead of the 3-position, and a methyl group replaces chlorine at the 4-position.
- Impact: The methyl group increases lipophilicity, while the shifted amino group may alter hydrogen-bonding interactions with biological targets. This compound’s reduced polarity could enhance membrane permeability compared to the target compound .
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide
- Key Differences: Contains a 3-chloro-4-methylphenyl group and a 2-formylphenoxy group.
- However, the absence of an amino group reduces hydrogen-bonding capacity, possibly lowering target affinity .
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide
- Key Differences : Features chloro and fluoro substituents on the phenyl ring and a diphenylacetamide backbone.
- Impact : The electron-withdrawing fluoro and chloro substituents increase electrophilicity but reduce solubility. The diphenylacetamide structure adds steric bulk, which may hinder binding to compact active sites .
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- Key Differences : Includes methoxy groups on both phenyl rings.
- Impact: Methoxy groups enhance electron donation, improving resonance stabilization. However, increased polarity may reduce bioavailability compared to the target’s dimethylphenoxy group .
Pharmacological and Physicochemical Properties
- Solubility: The target compound’s amino group improves water solubility compared to purely halogenated analogues (e.g., ). Methyl groups in the phenoxy moiety (3,4-dimethyl) enhance lipid solubility, favoring passive diffusion across membranes.
- Receptor Binding: The 3-amino group in the target enables hydrogen bonding, a critical feature absent in compounds with methyl or formyl groups (e.g., ).
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article examines its biological activity, synthesis, and potential applications based on diverse sources.
- Molecular Formula : C₁₆H₁₆ClN₂O₂
- Molecular Weight : 339.22 g/mol
- CAS Number : 1020054-63-0
- Structure : The compound features a chlorophenyl group and a dimethylphenoxy group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 3-amino-4-chlorophenol and 3,4-dimethylphenol.
- Formation of Phenoxyacetic Acid : Reacting 3,4-dimethylphenol with chloroacetic acid under basic conditions.
- Amide Formation : Converting the resulting acid to its acyl chloride derivative using thionyl chloride, followed by reaction with 3-amino-4-chlorophenol to form the desired amide.
This compound exhibits several biological activities:
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in various biological pathways. It may modulate the activity of enzymes related to inflammation and pain signaling pathways.
Receptor Binding
Research indicates that this compound may interact with various receptors, potentially influencing their signaling pathways. This interaction is critical for its proposed analgesic and anti-inflammatory effects .
Applications in Medicinal Chemistry
This compound is being investigated for:
- Anti-inflammatory Agents : Its structural components suggest potential efficacy in reducing inflammation.
- Analgesics : The compound's ability to modulate pain-related pathways may make it suitable for development as an analgesic drug .
Case Studies and Research Findings
- In Vitro Studies : Initial studies have shown that the compound can reduce enzyme activity associated with inflammatory responses in cell cultures, indicating its potential as a therapeutic agent.
- Comparative Analysis : Similar compounds have demonstrated varying degrees of biological activity based on structural modifications. For instance, altering the position of methyl groups on the phenoxy ring has been shown to impact receptor affinity and enzyme inhibition efficacy significantly.
Data Summary Table
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₆H₁₆ClN₂O₂ | Chlorophenyl and dimethylphenoxy groups | Enzyme inhibition; receptor binding |
| N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | C₁₆H₁₇ClN₂O₂ | Structural variation with different dimethyl substitution | Potentially different biological activity |
| N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | C₁₆H₁₆Cl₂N₂O₂ | Increased halogenation | Altered reactivity and biological interactions |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide, and how are they computationally determined?
- The compound’s molecular weight (304.78 g/mol), LogP (~4.2), and polarity (polar surface area ~38.3 Ų) are critical for solubility and bioavailability predictions. Computational tools like XLogP and molecular dynamics simulations are used to estimate these properties, leveraging SMILES strings and quantum mechanical calculations .
Q. What synthetic routes are commonly employed for structurally analogous acetamide derivatives?
- A carbodiimide-mediated coupling (e.g., EDC·HCl) between substituted phenylacetic acids and aniline derivatives in dichloromethane, followed by purification via solvent extraction and recrystallization, is a standard approach. Triethylamine is often used to neutralize HCl byproducts .
Q. How is purity and structural integrity validated during synthesis?
- Techniques include melting point analysis, NMR (¹H/¹³C) for functional group verification, and HPLC for purity assessment. For example, sharp melting points (e.g., 394–396 K) and distinct NMR signals (e.g., amide protons at δ ~8–10 ppm) confirm successful synthesis .
Advanced Research Questions
Q. How does X-ray crystallography elucidate conformational stability and intermolecular interactions?
- Single-crystal X-ray studies reveal dihedral angles between aromatic rings (e.g., ~65.2°) and hydrogen-bonding networks (N–H⋯O, O–H⋯O) that stabilize crystal packing. These interactions form infinite chains or R²²(20) rings, critical for predicting solid-state stability .
Q. What methodologies resolve contradictions in reported biological activities of acetamide derivatives?
- Comparative assays (e.g., cytotoxicity screening at 100 µg/mL) and receptor binding studies (e.g., P2X7 antagonism) are paired with structural optimization. For instance, modifying substituents on the phenyl ring can enhance selectivity or reduce off-target effects .
Q. How are computational models used to predict pharmacokinetic behavior?
- Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., enzymes or receptors). Parameters like binding free energy (ΔG) and ligand efficiency are calculated from force fields and solvation models .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Kinetic control (e.g., low-temperature stirring at 273 K) and catalyst screening (e.g., Pd/C for hydrogenation) improve intermediate formation. Solvent systems like dichloromethane/ethyl acetate (1:1) enhance crystallization efficiency .
Q. How do substituent variations impact hydrogen-bonding patterns and solubility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
